molecular formula C8H8ClNO B14387884 Methyl 2-chlorobenzene-1-carboximidate CAS No. 89974-71-0

Methyl 2-chlorobenzene-1-carboximidate

Cat. No.: B14387884
CAS No.: 89974-71-0
M. Wt: 169.61 g/mol
InChI Key: XOAVVDZYUVAVRA-UHFFFAOYSA-N
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Description

These compounds are characterized by the presence of an imidic acid ester functional group, which can be thought of as an ester formed between an imidic acid and an alcohol . Methyl 2-chlorobenzene-1-carboximidate is a derivative of chlorobenzene, where the carboximidate group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chlorobenzene-1-carboximidate can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols . The general mechanism of the Pinner reaction includes the formation of imidates as their hydrochloride salts, often referred to as Pinner salts. This reaction typically requires an acidic environment and an alcohol as the nucleophile.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Pinner reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorobenzene-1-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chlorobenzene-1-carboximidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-chlorobenzene-1-carboximidate involves its reactivity as an electrophile. The compound can form sigma bonds with nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Methyl 2-chlorobenzene-1-carboximidate can be compared with other carboximidates and chlorobenzene derivatives:

This compound is unique due to its specific functional groups and reactivity, making it valuable in various chemical and industrial applications.

Properties

CAS No.

89974-71-0

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

methyl 2-chlorobenzenecarboximidate

InChI

InChI=1S/C8H8ClNO/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,10H,1H3

InChI Key

XOAVVDZYUVAVRA-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=CC=C1Cl

Origin of Product

United States

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